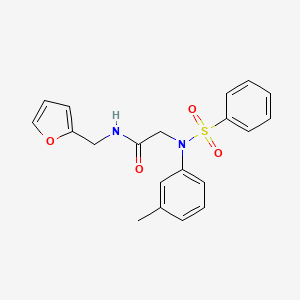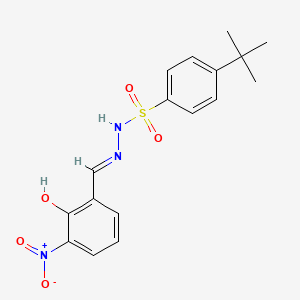![molecular formula C15H16N4O3 B6038732 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B6038732.png)
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound can also induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and increasing the expression of Bax and p53. In addition, 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline can reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory effects. Studies have also shown that this compound can inhibit the proliferation and migration of cancer cells and reduce the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
The advantages of using 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline for lab experiments include its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. This compound has also been shown to have low toxicity and good bioavailability. However, the limitations of using this compound for lab experiments include its low solubility in water and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new synthesis methods to increase the yield and purity of the product.
3. Investigation of the potential applications of this compound in other areas of scientific research, such as cardiovascular disease and diabetes.
4. Identification of the molecular targets of this compound and the signaling pathways involved in its mechanism of action.
5. Optimization of the chemical structure of this compound to improve its pharmacological properties.
In conclusion, 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in other areas of scientific research.
合成方法
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline can be synthesized using different methods, including the reaction of indoline with 4-nitro-1-bromo-butane in the presence of a palladium catalyst. Another method involves the reaction of indoline with 4-nitro-1-chloro-butane in the presence of a base. The yield and purity of the product depend on the reaction conditions, including the temperature, solvent, and reaction time.
科学研究应用
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline has potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-(4-nitropyrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(18-9-7-12-4-1-2-5-14(12)18)6-3-8-17-11-13(10-16-17)19(21)22/h1-2,4-5,10-11H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARUMMXSQPQFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)


![3-[2-(2-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6038718.png)
![N-(4-fluorophenyl)-1-[(1-isopropyl-4-piperidinyl)carbonyl]-3-piperidinamine](/img/structure/B6038722.png)
![6,7-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6038724.png)
![7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6038728.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038735.png)
![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6038740.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6038742.png)
![1-C-(5,7-diethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B6038746.png)
![4-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1,3-thiazole-5-carboxamide](/img/structure/B6038749.png)
![2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one](/img/structure/B6038757.png)